methyl 2-({[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate
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Overview
Description
METHYL 2-({[(5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]METHYL}AMINO)BENZOATE is a complex organic compound characterized by its unique molecular structure It contains a fluorophenyl group, a thiazolidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[(5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]METHYL}AMINO)BENZOATE typically involves multiple steps. One common method includes the condensation of 3-fluorobenzaldehyde with thiazolidine-2,4-dione under basic conditions to form the intermediate 5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine. This intermediate is then reacted with methyl 2-aminobenzoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({[(5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]METHYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
METHYL 2-({[(5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]METHYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-({[(5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]METHYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(3-(3-CHLORO-4-FLUOROPHENYL)UREIDO)BENZOATE: Similar structure but with a chlorofluorophenyl group instead of a fluorophenyl group.
(5Z)-5-[(5-ETHYLFURAN-2-YL)METHYLIDENE]-2-{[(S)-(4-FLUOROPHENYL)(1H-TETRAZOL-5-YL)METHYL]AMINO}-1,3-THIAZOL-4(5H)-ONE: Contains a furan ring and a tetrazole group.
Uniqueness
METHYL 2-({[(5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]METHYL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H15FN2O4S |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
methyl 2-[[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methylamino]benzoate |
InChI |
InChI=1S/C19H15FN2O4S/c1-26-18(24)14-7-2-3-8-15(14)21-11-22-17(23)16(27-19(22)25)10-12-5-4-6-13(20)9-12/h2-10,21H,11H2,1H3/b16-10- |
InChI Key |
VSBVGPOZINZDIY-YBEGLDIGSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NCN2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=O |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NCN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=O |
Origin of Product |
United States |
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